1,1,4,4-Tetraphenyl-1,3-butadiene

Catalog No.
S749692
CAS No.
1450-63-1
M.F
C28H22
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,4,4-Tetraphenyl-1,3-butadiene

CAS Number

1450-63-1

Product Name

1,1,4,4-Tetraphenyl-1,3-butadiene

IUPAC Name

1,4,4-triphenylbuta-1,3-dienylbenzene

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

KLCLIOISYBHYDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

1,1,4,4-Tetraphenyl-1,3-butadiene is an organic compound with the molecular formula C28H22C_{28}H_{22} and a molecular weight of approximately 358.48 g/mol. This compound features a butadiene backbone substituted with four phenyl groups at the terminal positions. Its structural formula can be represented as follows:

text
Ph | Ph - C=C - C=C - Ph | Ph

The compound is a solid at room temperature and exhibits interesting photophysical properties, making it valuable in various applications, particularly in the fields of materials science and photonics .

TPB's primary mechanism of action is related to its ability to absorb UV light and emit light at a longer wavelength (blue) through a process called fluorescence []. This property makes it a valuable material in applications like scintillation counting and organic light-emitting diodes (OLEDs). The exact mechanism of fluorescence involves the excitation of electrons to higher energy levels upon light absorption and subsequent relaxation with emission of lower-energy light [].

Scintillator in Radiation Detectors

1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) finds application in scientific research as a scintillator in radiation detectors. Scintillators are materials that emit light when struck by ionizing radiation, such as gamma rays or X-rays. The emitted light can then be detected by a photomultiplier tube (PMT) and converted into an electrical signal.

TPB is a particularly useful scintillator due to its several advantageous properties:

  • High light yield: TPB produces a large number of photons per unit of absorbed energy, making it efficient at converting radiation into detectable light signals.
  • Good spectral match: The emission spectrum of TPB overlaps well with the sensitivity range of commonly used PMTs, maximizing the efficiency of light detection.
  • Solution processability: TPB can be readily dissolved in organic solvents, allowing for the creation of customized scintillator cocktails or the coating of detector surfaces.

These properties make TPB a valuable component in various radiation detection applications, including:

  • High-energy physics experiments: TPB is used in calorimeters, which measure the energy of particles by converting their energy into light signals.
  • Nuclear medicine: TPB-based scintillators are used in gamma cameras for medical imaging applications, such as positron emission tomography (PET) scans.
  • Environmental monitoring: TPB-containing detectors can be used to monitor for radioactive contamination in the environment.

Other Research Applications

In addition to its use as a scintillator, 1,1,4,4-Tetraphenyl-1,3-butadiene is also being explored for other research applications, including:

  • Organic electronics: TPB is being investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to its interesting photophysical properties.
  • Chemical sensors: TPB's ability to interact with specific molecules is being explored for the development of chemical sensors for the detection of various analytes.
. Notably:

  • Electrochemical Behavior: The compound can be subjected to electrolysis, leading to the formation of 1,1,4,4-tetraphenyl-1-butene under specific conditions. This reaction highlights its potential utility in organic synthesis and electrochemical applications .
  • Oxidative Reactions: It can react with sulfonamides under oxidative conditions to yield products through heterocyclization processes .

Several methods exist for synthesizing 1,1,4,4-tetraphenyl-1,3-butadiene:

  • Condensation Reactions: A common synthetic route involves the condensation of phenylacetylene with suitable aldehydes or ketones under basic conditions.
  • Electrochemical Synthesis: Large-scale electrolysis has been explored as a method for producing this compound efficiently .

These methods highlight the versatility in synthesizing this compound for various applications.

1,1,4,4-Tetraphenyl-1,3-butadiene has several important applications:

  • Electroluminescent Dye: It is used as a wavelength shifter and electroluminescent dye that emits blue light when excited .
  • Scintillation Material: The compound is suitable for use in scintillation detectors due to its effective light-emitting properties .
  • Biochemical Assays: Its application as a reagent in biochemical assays underscores its utility in research settings .

Several compounds share structural similarities with 1,1,4,4-tetraphenyl-1,3-butadiene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Diphenyl-1,3-butadieneDiene with two phenyl groupsLess sterically hindered than tetraphenyl variant
1-Phenyl-2-methylbutadieneDiene with one phenyl groupExhibits different reactivity due to methyl group
2-Methyl-2-(phenyl)-propaneAlkaneNon-conjugated structure; different properties

Uniqueness of 1,1,4,4-Tetraphenyl-1,3-butadiene

The unique aspect of 1,1,4,4-tetraphenyl-1,3-butadiene lies in its four phenyl substituents that enhance its stability and photophysical properties compared to simpler derivatives like 1,4-diphenyl-1,3-butadiene. This structural configuration contributes significantly to its application in photonics and materials science.

XLogP3

8.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1450-63-1

Wikipedia

Tetraphenyl butadiene

General Manufacturing Information

Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis-: ACTIVE

Dates

Modify: 2023-08-15

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